Buserelin-NHNH2 (trifluoroacetate salt)
Description
GnRH Agonists: Core Principles and Research Paradigms
Gonadotropin-releasing hormone (GnRH) is a critical decapeptide hormone that regulates the reproductive axis by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. nih.govyoutube.com GnRH agonists, like Buserelin (B193263), are synthetic analogs of GnRH designed to be more potent and have a longer half-life than the native hormone. nih.govdrugbank.com
Initially, GnRH agonists stimulate the pituitary, causing a "flare" of LH and FSH. youtube.com However, with continuous administration, they lead to the downregulation and desensitization of GnRH receptors, resulting in a profound suppression of gonadotropin and sex hormone production. drugbank.comnih.gov This paradoxical effect is the foundation of their use in various research models.
The GnRH receptor (GnRHR) is a member of the G-protein coupled receptor (GPCR) family located on pituitary gonadotrope cells. wikipedia.orgfrontiersin.org Upon agonist binding, the receptor activates intracellular signaling pathways that lead to gonadotropin synthesis and secretion. frontiersin.orgnih.gov The design of GnRH agonists for research focuses on enhancing their binding affinity to the GnRHR and increasing their resistance to degradation. researchgate.net Modifications, such as substituting specific amino acids, have led to the development of "superagonists" with significantly greater potency than native GnRH. researchgate.net This enhanced potency allows researchers to achieve sustained receptor downregulation and hormonal suppression in preclinical models. nih.gov
The development of GnRH analogs has been a dynamic field since the elucidation of the native hormone's sequence. researchgate.net Early preclinical work in the late 1980s and early 1990s explored the potential of these analogs in various applications. nih.govresearchgate.net Over the years, numerous analogs have been synthesized and tested, with modifications aimed at improving potency, duration of action, and delivery methods. researchgate.net This evolution has provided researchers with a diverse toolkit of GnRH agonists and antagonists to investigate the role of the GnRH pathway in various physiological and pathological processes. nih.govpatsnap.com The development of conformationally constrained analogs has also been instrumental in understanding the bioactive conformation required for receptor binding. nih.gov
Rationale for Hydrazide Modification in Buserelin (Buserelin-NHNH2) for Research
The introduction of a hydrazide (-NHNH2) group at the C-terminus of Buserelin is a key chemical modification that significantly expands its utility in research. This modification transforms the peptide into a versatile building block for more complex molecular constructs.
The hydrazide group serves as a highly effective "chemical handle" for bioconjugation, the process of linking two molecules, at least one of which is a biomolecule. Hydrazides can react with aldehydes and ketones to form stable hydrazone bonds. mdpi.combiosynth.com This specific reactivity allows for the site-selective attachment of various molecules to the Buserelin peptide, including:
Fluorescent dyes: For tracking the localization and uptake of the peptide in cells and tissues.
Biotin (B1667282): For affinity purification and detection using streptavidin-based systems.
Cytotoxic drugs: To create targeted drug delivery systems. proquest.com
Radionuclides: For use in diagnostic imaging or radiotherapy. mdpi.com
The ability to create these diverse conjugates is crucial for developing sophisticated research probes to investigate the biology of GnRH receptors and their role in disease. proquest.com
The hydrazide modification is particularly advantageous in the development of targeted drug delivery systems. By conjugating a cytotoxic agent to Buserelin-NHNH2, researchers can create peptide-drug conjugates (PDCs) that specifically target cells expressing the GnRH receptor. nih.govnih.govbiosynth.com This approach aims to increase the concentration of the therapeutic agent at the target site, thereby enhancing efficacy and reducing off-target toxicity. mdpi.com The hydrazone linker formed through the reaction of the hydrazide is often designed to be cleavable under specific conditions found within the target cell, such as the acidic environment of lysosomes, ensuring the release of the active drug where it is needed. nih.gov
Role of Trifluoroacetate (B77799) Salt in Peptide Research and Formulation
Buserelin-NHNH2 is typically supplied as a trifluoroacetate (TFA) salt. This is a direct consequence of the purification process commonly used in peptide synthesis.
During solid-phase peptide synthesis (SPPS), trifluoroacetic acid is often used to cleave the synthesized peptide from the solid support resin. omizzur.comgenscript.com Furthermore, TFA is a common ion-pairing agent used in reverse-phase high-performance liquid chromatography (RP-HPLC), the standard method for purifying peptides. nih.govmdpi.com The TFA forms an ionic pair with the positively charged groups on the peptide, facilitating its separation and purification. nih.gov
As a result, the final lyophilized (freeze-dried) peptide product is obtained as a TFA salt. mdpi.comambiopharm.com While TFA is a useful tool in peptide chemistry, it's important for researchers to be aware of its presence, as it can sometimes influence experimental outcomes. nih.govnih.gov For certain cell-based assays, the TFA counter-ion may need to be exchanged for a more biologically compatible one, such as acetate (B1210297). omizzur.com
Data Tables
Table 1: Key Features of Buserelin-NHNH2 (trifluoroacetate salt) Components
| Component | Function in Research | Key Properties |
| Buserelin | GnRH Receptor Agonist | High potency, long-acting |
| Hydrazide (-NHNH2) | Chemical Handle for Bioconjugation | Reactive with aldehydes and ketones |
| Trifluoroacetate (TFA) | Counter-ion from Purification | Facilitates purification, can be exchanged |
Table 2: Applications of Hydrazide Modification in Research
| Application | Description | Example |
| Probe Development | Attachment of reporter molecules for tracking and detection. | Conjugation to a fluorescent dye to visualize receptor binding. |
| Targeted Drug Delivery | Linking of therapeutic agents for site-specific delivery. | Creation of a Buserelin-drug conjugate for cancer research. |
| Peptide Immobilization | Covalent attachment to solid supports for affinity chromatography. | Immobilization on a resin to purify GnRH receptor-binding proteins. |
Impact on Peptide Stability and Solubility for Research Studies
The trifluoroacetate (TFA) counterion is a common feature of commercially available synthetic peptides, including Buserelin-NHNH2, as it is often a residual component from the purification process. The presence of TFA can influence the peptide's physicochemical properties, which are critical considerations for experimental reproducibility. While specific stability studies on Buserelin-NHNH2 (trifluoroacetate salt) are not extensively published, the general effects of TFA on peptides are documented.
Table 1: Physicochemical Properties of Buserelin-NHNH2 (Trifluoroacetate Salt)
| Property | Value/Characteristic | Source |
| Physical Form | Lyophilized solid | biomol.combioscience.co.uk |
| Water Solubility | 1 mg/ml | biomol.com |
| Purity | Typically ≥95% | bioscience.co.uk |
| Counterion | Trifluoroacetate (TFA) | biomol.combioscience.co.uk |
Considerations for In Vitro and In Vivo Research Mediums
The preparation of Buserelin-NHNH2 (trifluoroacetate salt) for experimental use requires careful consideration of the research medium. For in vitro studies, such as cell-based assays, the compound is typically reconstituted in a sterile solvent like water or a buffer compatible with the cell culture medium to create a concentrated stock solution. This stock is then further diluted to the final working concentration in the cell culture medium. Researchers must consider the potential for the TFA salt to alter the pH of the final medium, which could, in turn, affect cell viability and the experimental outcome. It is also important to assess the stability of the peptide in the complete medium over the duration of the experiment.
For in vivo research, such as studies in animal models, the formulation of Buserelin-NHNH2 (trifluoroacetate salt) for administration is a critical step. The choice of vehicle for injection must ensure the solubility and stability of the peptide while being non-toxic to the animal. Saline or other buffered solutions are common vehicles. The concentration of the peptide in the vehicle and the route of administration are determined based on the specific research question. For example, in studies investigating its effect on tumor growth in rats, specific concentrations were administered to achieve the desired biological response. biomol.combertin-bioreagent.com
Current Research Landscape of Buserelin-NHNH2 (trifluoroacetate salt)
The current research involving Buserelin-NHNH2 (trifluoroacetate salt) continues to explore its effects as a potent GnRH agonist. While not as widely cited as its clinically used acetate salt form, the trifluoroacetate salt is still employed in preclinical and basic research settings. Its use appears to be concentrated in studies requiring a synthetic GnRH agonist for investigating physiological and pathological processes regulated by the GnRH pathway.
Table 2: Research Applications of Buserelin-NHNH2 (Trifluoroacetate Salt)
| Research Area | Model System | Key Findings/Application | Source |
| Oncology | DMBA-induced rat model of mammary cancer | Reduced tumor growth at a specific concentration. | biomol.combertin-bioreagent.com |
| Neuroscience | Rat gastrointestinal tract | Induced enteric neurodegeneration and decreased specific neuron populations. | biomol.combertin-bioreagent.com |
This targeted use in academic research highlights the role of Buserelin-NHNH2 (trifluoroacetate salt) as a tool to dissect the complex roles of the GnRH signaling pathway in various biological contexts.
Structure
2D Structure
Properties
Molecular Formula |
C58H83N17O13 |
|---|---|
Molecular Weight |
1226.4 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(hydrazinecarbonyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H83N17O13/c1-31(2)22-40(49(80)67-39(12-8-20-63-57(59)60)56(87)75-21-9-13-46(75)55(86)74-61)68-54(85)45(29-88-58(3,4)5)73-50(81)41(23-32-14-16-35(77)17-15-32)69-53(84)44(28-76)72-51(82)42(24-33-26-64-37-11-7-6-10-36(33)37)70-52(83)43(25-34-27-62-30-65-34)71-48(79)38-18-19-47(78)66-38/h6-7,10-11,14-17,26-27,30-31,38-46,64,76-77H,8-9,12-13,18-25,28-29,61H2,1-5H3,(H,62,65)(H,66,78)(H,67,80)(H,68,85)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H,73,81)(H,74,86)(H4,59,60,63)/t38-,39+,40+,41+,42+,43+,44+,45-,46+/m1/s1 |
InChI Key |
KTLJNNKHFXUISN-WLQMPWRDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NN)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NN)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Buserelin Nhnh2 Trifluoroacetate Salt
Advanced Peptide Synthesis Strategies for Buserelin-NHNH2
The synthesis of Buserelin (B193263), a potent linear nonapeptide, and its hydrazide analog, Buserelin-NHNH2, is a complex process that can be approached through several advanced peptide synthesis strategies. These methods aim to construct the peptide backbone with high fidelity and introduce the desired modifications, such as the C-terminal hydrazide and the trifluoroacetate (B77799) salt form. The choice of strategy often depends on the desired scale of production, purity requirements, and the specific amino acid sequence of the peptide.
Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, offering a streamlined and automatable process. beilstein-journals.org For Buserelin and its analogs, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed. beilstein-journals.orgresearchgate.net This approach involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, often a resin. beilstein-journals.orgresearchgate.net
Key aspects of an optimized SPPS protocol for Buserelin synthesis include:
Resin Selection: The choice of resin is critical. For instance, 2-chlorotrityl chloride (2-CTC) resin is frequently used due to its acid-labile nature, which allows for the cleavage of the peptide from the resin under mild conditions, preserving acid-sensitive protecting groups on the amino acid side chains. researchgate.netgoogle.com
Coupling Reagents: Efficient coupling of amino acids is essential to prevent the formation of deletion sequences. A variety of coupling reagents are available, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often used in combination with a base like N,N-diisopropylethylamine (DIEA). google.com
Protecting Groups: The use of appropriate side-chain protecting groups is crucial to prevent unwanted side reactions. For example, Trt (trityl) can be used for histidine, and Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) for arginine. beilstein-journals.org
Automation: Automated peptide synthesizers have significantly advanced the field, enabling the efficient and reproducible synthesis of peptides. beilstein-journals.org These instruments automate the repetitive cycles of deprotection, washing, and coupling, reducing manual labor and the potential for human error. beilstein-journals.org
A typical SPPS cycle involves the deprotection of the N-terminal Fmoc group with a base like piperidine, followed by washing and then coupling of the next Fmoc-protected amino acid. researchgate.net This cycle is repeated until the entire peptide sequence is assembled.
Fragment Condensation and Solution-Phase Refinements
For larger peptides or those with challenging sequences, a fragment condensation approach can be more effective than a linear stepwise SPPS. researchgate.netnih.gov In this strategy, the target peptide is broken down into smaller, more manageable fragments, which are synthesized separately, often using SPPS. google.comgoogle.com These protected fragments are then coupled together in solution or on a solid support to form the final peptide. google.comnih.govgoogle.com
The key challenge in fragment condensation is to minimize racemization at the C-terminal amino acid of the coupling fragment. google.com Careful selection of coupling reagents and reaction conditions is therefore critical.
The table below outlines a representative fragment condensation strategy for Buserelin synthesis.
| Fragment | Sequence | Synthesis Method |
| Fragment 1 | H-Pyr-His-Trp-Ser-Tyr-OH | Solid-Phase Peptide Synthesis (SPPS) |
| Fragment 2 | H-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt | Solid-Phase and Liquid-Phase Synthesis |
This table illustrates a possible fragmentation strategy for the synthesis of Buserelin, as described in a patented solid-liquid synthesis method. google.com
Purification and Isolation of Trifluoroacetate Salt Forms
Following the cleavage of the peptide from the solid support and the removal of protecting groups, the crude peptide product is a mixture containing the target peptide along with various impurities such as truncated or deletion sequences. Therefore, a robust purification step is essential to obtain a highly pure product.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying peptides like Buserelin. google.comscispace.com This technique separates the peptide from impurities based on differences in their hydrophobicity.
The process typically involves:
Dissolution: The crude peptide is dissolved in a suitable solvent, often an aqueous solution containing a small amount of organic solvent like methanol. google.comscispace.com
Chromatography: The dissolved peptide solution is loaded onto an RP-HPLC column, commonly a C18 column. google.comscispace.com A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the peptide. google.comgoogle.com
Fraction Collection: Fractions containing the purified peptide are collected as they elute from the column. peptide.com
Lyophilization: The purified fractions are combined and lyophilized (freeze-dried) to remove the solvents and obtain the final peptide product as a stable powder. peptide.com
The use of TFA in the mobile phase of RP-HPLC results in the formation of the trifluoroacetate salt of the peptide. mdpi.com If a different salt form is required, an additional ion-exchange step can be performed. peptide.commdpi.com For instance, the trifluoroacetate counterion can be exchanged for acetate (B1210297) by passing the peptide through a strong anion exchange resin pre-equilibrated with sodium acetate. peptide.com
Selective Chemical Modifications via Hydrazide Moiety
The hydrazide moiety (-NHNH2) in Buserelin-NHNH2 serves as a versatile chemical handle for site-specific modifications. This functionality allows for the covalent attachment of various molecules, such as fluorescent probes, biotin (B1667282) tags, or other bioactive compounds, enabling the development of customized research tools and potential therapeutic agents.
Site-Specific Conjugation Reactions (e.g., Aldehyde/Ketone Condensation)
The hydrazide group readily reacts with aldehydes and ketones under mild, aqueous conditions to form a stable hydrazone linkage. nih.govuci.edu This reaction is highly specific and efficient, making it an ideal method for the site-specific labeling of peptides. nih.govuci.edu
The reaction proceeds as follows:
Peptide-NHNH₂ + R-CHO/R-CO-R' → Peptide-NH-N=CH-R / Peptide-NH-N=C(R)-R' + H₂O
This condensation reaction is often carried out at or near physiological pH and room temperature, which is advantageous for maintaining the structural integrity of the peptide and any conjugated biomolecules. uci.edu
Development of Buserelin-NHNH2-Based Linkers for Research Probes
The ability to selectively conjugate molecules to the hydrazide group of Buserelin-NHNH2 opens up possibilities for creating a variety of research probes. By attaching different reporter molecules, researchers can investigate the biological activity, distribution, and receptor interactions of Buserelin.
Examples of such probes include:
Fluorescently Labeled Buserelin: Conjugation of a fluorescent dye (e.g., rhodamine B hydrazide) allows for the visualization of the peptide's localization in cells and tissues. uci.edu
Biotinylated Buserelin: Attachment of biotin enables the detection and purification of the peptide and its binding partners using streptavidin-based affinity methods. nih.govuci.edu
Peptide-Fragment Hybrids: The hydrazide can be used in ligand-directed fragment ligation to identify small molecules that can modulate the interaction of Buserelin with its target protein. nih.gov
The development of these Buserelin-NHNH2-based linkers provides powerful tools for studying the pharmacology of this important gonadotropin-releasing hormone agonist.
Design and Synthesis of Buserelin Analogs for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as Buserelin, relates to its biological activity. nih.govnih.govpsu.edu By systematically modifying the peptide structure, researchers can identify key amino acid residues and functional groups responsible for its therapeutic effects. nih.govpsu.edu This knowledge is instrumental in the rational design of new analogs with improved properties. nih.gov
The rational design of Buserelin analogs involves strategic alterations to its amino acid sequence. nih.govamericanpeptidesociety.org Gonadotropin-releasing hormone (GnRH) and its receptor are expressed in various human cancers, and GnRH analogs have demonstrated direct antiproliferative effects on cancer cell lines. nih.gov The signaling pathway responsible for this effect is distinct from that which mediates pituitary gonadotropin secretion, and the SAR for these two actions differs. nih.gov
Studies have shown that GnRH II is more potent than GnRH I in inhibiting cell growth. nih.gov By introducing amino acids from GnRH II into the GnRH I sequence, researchers have created analogs with altered activity. For example, replacing Tyr(5) with His(5) in GnRH I significantly increased its antiproliferative potency. nih.gov Conversely, substituting Arg(8) with Tyr(8) resulted in a highly selective analog with potent antiproliferative action but poor stimulation of inositol (B14025) phosphate (B84403) production, a key step in gonadotropin release. nih.gov These findings suggest that different residues can stabilize distinct receptor conformations, leading to differential intracellular signaling. nih.gov This provides a basis for developing selective GnRH analogs that can either directly target tumor cells, inhibit pituitary gonadotropins, or achieve both. nih.gov
The synthesis of these analogs often employs solid-phase peptide synthesis (SPPS), a well-established method for creating peptide chains. google.com For instance, a solid-liquid synthesis method for Buserelin has been developed, which involves the synthesis of peptide fragments using a solid-phase approach, followed by their coupling in the liquid phase. google.com
Table 1: Examples of Rationally Designed Buserelin Analogs and their Reported Effects
| Analog Modification | Rationale | Observed Effect | Reference |
| Replacement of Tyr(5) with His(5) in GnRH I | To investigate the role of this residue in antiproliferative activity. | Increased antiproliferative potency. | nih.gov |
| Substitution of Arg(8) with Tyr(8) in GnRH I | To create a selective analog with reduced gonadotropin-releasing activity. | High antiproliferative potency with poor inositol phosphate generation. | nih.gov |
The incorporation of unnatural amino acids into the Buserelin sequence offers a powerful tool to probe its structure and function and to develop analogs with novel properties. nih.govnih.govcaltech.edu This technique, often referred to as "genetic code expansion," allows for the introduction of chemical functionalities not found in the 20 canonical amino acids. caltech.eduyoutube.comyoutube.com These functionalities can include fluorescent probes, photo-crosslinkers, and groups that enhance stability or alter binding affinity. nih.govcaltech.edu
One strategy for site-specific incorporation involves the use of a suppressor tRNA and a mutant aminoacyl-tRNA synthetase (aaRS) pair. nih.gov This orthogonal system allows the unnatural amino acid to be incorporated at a specific codon (e.g., the amber stop codon) during protein synthesis in living cells. nih.govnih.gov For example, 3-iodo-l-tyrosine (B556601) has been successfully incorporated into proteins in mammalian cells using this method. nih.gov
The incorporation of unnatural amino acids with side chains that mimic natural agonists can provide valuable information about receptor binding. nih.gov By tethering an agonist-like molecule to the peptide backbone at various positions, researchers can map the proximity of different residues to the agonist binding site. nih.gov Furthermore, the introduction of bulky or conformationally restricted unnatural amino acids can help to define the steric limits of the receptor's binding pocket. nih.gov For instance, the incorporation of a very large unnatural amino acid, a longer chain analog of biocytin, was achieved, though it resulted in low protein yield, suggesting a potential size limit for incorporation. nih.gov
The synthesis of peptides containing unnatural amino acids can be achieved through both biological and chemical methods. google.com Chemical synthesis, particularly SPPS, provides a versatile platform for incorporating a wide array of unnatural amino acids at any desired position in the peptide chain. google.com
Table 2: Examples of Unnatural Amino Acids Incorporated into Peptides for Research
| Unnatural Amino Acid | Purpose of Incorporation | Potential Application in Buserelin Research | Reference |
| 3-iodo-l-tyrosine | Introduction of a heavy atom for structural studies and a handle for cross-linking. | Probing receptor-ligand interactions and structural analysis. | nih.gov |
| Tethered Acetylcholine Analog | To create constitutively active receptors and map the agonist binding site. | Investigating the GnRH receptor binding pocket and activation mechanism. | nih.gov |
| 5,5,5-trifluoroleucine | To enhance protein stability through the introduction of fluorinated side chains. | Developing more stable Buserelin analogs for research applications. | caltech.edu |
Isotopic Labeling and Radiosynthesis for Preclinical Imaging Research
Isotopic labeling is a critical technique for tracking the fate of Buserelin and its analogs in biological systems. By replacing certain atoms in the molecule with their heavier, non-radioactive isotopes (stable isotopes) or with radioactive isotopes (radioisotopes), researchers can follow the molecule's distribution, metabolism, and receptor binding using various analytical and imaging techniques.
Stable isotope labeling, coupled with mass spectrometry (MS), is a powerful tool for quantitative proteomics and metabolomics. mdpi.comnih.gov In this approach, molecules are synthesized with atoms such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H) in place of their more abundant, lighter isotopes. researchgate.netresearchgate.net The mass difference allows for the differentiation and quantification of the labeled and unlabeled forms of the peptide in complex biological samples. mdpi.comresearchgate.net
This technique can be used to study the pharmacokinetics of Buserelin, determining its absorption, distribution, metabolism, and excretion (ADME) profile. By administering a stable isotope-labeled version of the drug and collecting biological samples over time, researchers can use LC-MS to precisely measure the concentration of the drug and its metabolites. researchgate.net
Furthermore, stable isotope labeling can be employed in SAR studies to quantify the relative binding affinities of different analogs. nih.gov By incubating a mixture of labeled and unlabeled analogs with the target receptor, the ratio of bound to unbound peptides can be determined by MS, providing a quantitative measure of their relative affinities. This approach, known as quantitative cross-linking/mass spectrometry (CLMS), is emerging as a valuable tool for studying protein dynamics and interactions. nih.gov
Radiolabeling Buserelin or its analogs with positron-emitting or gamma-emitting radionuclides allows for non-invasive in vivo imaging using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), respectively. nih.govnih.gov These imaging modalities provide valuable information about the biodistribution and target engagement of the radiolabeled peptide in preclinical animal models. nih.govnih.gov
PET Radiotracer Synthesis: PET imaging offers high sensitivity and spatial resolution, making it a valuable tool for cancer research. mdpi.comnih.gov Common positron-emitting radionuclides used for labeling peptides include gallium-68 (B1239309) (⁶⁸Ga), fluorine-18 (B77423) (¹⁸F), and carbon-11 (B1219553) (¹¹C). nih.govnih.gov
Gallium-68 (⁶⁸Ga): ⁶⁸Ga is readily available from a ⁶⁸Ge/⁶⁸Ga generator, making it convenient for use in facilities without a cyclotron. mdpi.comnih.gov Peptides are typically conjugated to a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can then be radiolabeled with ⁶⁸Ga. nih.govnih.gov Several ⁶⁸Ga-labeled peptide analogs have shown promise in preclinical and clinical imaging. mdpi.comresearchgate.net For example, [⁶⁸Ga]DOTA-RRL has been successfully prepared and demonstrated potential as a PET imaging agent for tumor-targeted diagnosis. nih.gov
Fluorine-18 (¹⁸F): ¹⁸F has a longer half-life than ⁶⁸Ga, which can be advantageous for studying slower biological processes. researchgate.net However, the radiosynthesis of ¹⁸F-labeled peptides is often more complex, sometimes requiring multi-step procedures. researchgate.netyoutube.com
Carbon-11 (¹¹C): ¹¹C allows for the labeling of endogenous molecules without altering their chemical structure. nih.gov However, its short half-life presents a significant challenge for synthesis and imaging. nih.gov
SPECT Radiotracer Synthesis: SPECT is another widely used nuclear imaging technique. nih.govnih.gov Technetium-99m (⁹⁹mTc) is the most commonly used radionuclide for SPECT due to its ideal imaging characteristics and availability from a ⁹⁹Mo/⁹⁹mTc generator. nih.govnih.gov
Technetium-99m (⁹⁹mTc): Buserelin analogs can be labeled with ⁹⁹mTc using a bifunctional chelator, such as HYNIC (hydrazinonicotinamide). nih.gov For instance, a [⁹⁹mTc]Tc-HYNIC-GSG-LHRH(D-Lys6) complex has been developed and shown significant potential for in vivo visualization of LHRH receptor expression in breast cancer. nih.gov This radiotracer exhibited high radiochemical purity, stability, and specific binding to breast cancer cell lines. nih.gov Biodistribution and SPECT/CT imaging studies in tumor-bearing mice revealed high tumor uptake and a favorable tumor-to-muscle ratio. nih.gov
The development of these radiotracers is crucial for the preclinical evaluation of new Buserelin analogs, providing insights into their in vivo behavior and potential as targeted therapeutic or diagnostic agents. nih.govnih.gov
Table 3: Examples of Radionuclides Used in Preclinical Imaging Research of Buserelin Analogs
| Radionuclide | Imaging Modality | Chelator/Prosthetic Group | Example Application | Reference |
| Gallium-68 (⁶⁸Ga) | PET | DOTA | Imaging of tumor-targeted peptides. | nih.govnih.gov |
| Fluorine-18 (¹⁸F) | PET | Various | Imaging of gastrin-releasing peptide receptor (GRPR) antagonists. | researchgate.net |
| Carbon-11 (¹¹C) | PET | Direct labeling | Imaging of endogenous and natural exogenous compounds. | nih.gov |
| Technetium-99m (⁹⁹mTc) | SPECT | HYNIC | Imaging of LHRH receptor expression in breast cancer. | nih.gov |
Molecular and Cellular Mechanism of Action Research
GnRH Receptor Interaction and Binding Dynamics Studies
Buserelin-NHNH2, as a GnRH agonist, exerts its effects by binding to and activating the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily. wikipedia.org The binding of buserelin (B193263) to this receptor is characterized by high affinity and specificity, which has been demonstrated in various experimental settings, including studies on human breast cancer biopsies. nih.gov
Table 1: In Vitro Binding Characteristics of Buserelin
| Parameter | Observation | Source |
|---|---|---|
| Ligand Used | 125I-Buserelin | nih.gov |
| Receptor Source | Solubilized rat pituitary GnRH receptors | nih.gov |
| Optimal Binding Temperature | 4°C | nih.gov |
| Time to Equilibrium | 2 hours | nih.gov |
The kinetics of the interaction between buserelin and the GnRH receptor reveal a dynamic process. Studies with solubilized receptors have shown that the binding is a time-dependent process, reaching a steady state after a specific incubation period. nih.gov The driving force behind the formation of the hormone-receptor complex is proposed to be an ionic interaction between the positively charged arginine residue at position 8 of the GnRH analogue and carboxyl groups within the receptor's binding site. nih.gov The chemical modifications in the buserelin peptide structure contribute to its increased resistance to enzymatic degradation, which in turn leads to a prolonged interaction with the receptor compared to the native GnRH. altmeyers.org
The binding of an agonist like buserelin to a GPCR such as the GnRH receptor induces significant conformational changes in the receptor protein. nih.gov GPCRs exist in an equilibrium between an inactive (R) and an active (R) conformational state. frontiersin.org Agonist binding stabilizes the R state, which is the conformation that allows the receptor to couple with and activate intracellular G-proteins. nih.govfrontiersin.org This conformational shift is a critical step in initiating the downstream signaling cascade. While the precise structural rearrangements in the GnRH receptor upon buserelin binding are a subject of ongoing research, it is understood that these changes are fundamental to its function as a potent agonist.
Intracellular Signaling Pathway Investigations
The activation of the GnRH receptor by buserelin triggers a cascade of intracellular signaling events that ultimately mediate the physiological effects of the hormone. This signaling is primarily mediated through the activation of G-proteins and the subsequent generation of second messengers.
The GnRH receptor is a canonical GPCR that couples to heterotrimeric G-proteins. wikipedia.orgnih.gov Upon agonist binding, the receptor activates G-proteins of the Gq/11 family. frontiersin.org This activation involves the exchange of GDP for GTP on the α-subunit of the G-protein, leading to the dissociation of the Gαq/11 subunit from the βγ-dimer. wikipedia.org The activated Gαq/11 subunit then interacts with and activates its primary effector enzyme, phospholipase Cβ (PLCβ). frontiersin.org Research has also indicated that the GnRH receptor can couple to the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the extracellularly regulated kinase (ERK) pathway, and that this coupling may be dependent on the receptor's localization within membrane rafts. nih.govdrugbank.com
The activation of PLCβ by the Gαq/11 subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the plasma membrane. libretexts.orgvaia.com This cleavage generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgnih.govyoutube.com
Inositol 1,4,5-trisphosphate (IP3): As a water-soluble molecule, IP3 diffuses through the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. libretexts.orgvaia.com This increase in intracellular Ca2+ concentration is a key signaling event that activates various downstream cellular processes.
Diacylglycerol (DAG): DAG remains embedded in the plasma membrane where it, along with the increased intracellular Ca2+, activates protein kinase C (PKC). libretexts.orgvaia.com Activated PKC then phosphorylates a variety of target proteins, leading to further cellular responses.
While the primary signaling pathway for the GnRH receptor involves the IP3/DAG system, some studies have explored the potential for cross-talk with other second messenger systems like cyclic adenosine (B11128) monophosphate (cAMP). However, the predominant and most well-characterized pathway initiated by buserelin binding to the GnRH receptor is the activation of the PLCβ-IP3/DAG cascade. frontiersin.orgguidetopharmacology.org Studies have shown that buserelin can cause a robust increase in [3H]IP accumulation, confirming the activation of this pathway. nih.gov
Table 2: Key Molecules in Buserelin's Intracellular Signaling Pathway
| Molecule | Role | Source |
|---|---|---|
| GnRH Receptor | G-protein coupled receptor, binds buserelin | altmeyers.org |
| Gq/11 protein | Activated by the GnRH receptor | frontiersin.org |
| Phospholipase Cβ (PLCβ) | Effector enzyme, activated by Gq/11 | frontiersin.org |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Substrate for PLCβ | libretexts.orgvaia.com |
| Inositol 1,4,5-trisphosphate (IP3) | Second messenger, mobilizes intracellular Ca2+ | frontiersin.orgnih.govyoutube.com |
| Diacylglycerol (DAG) | Second messenger, activates Protein Kinase C | frontiersin.orgnih.govyoutube.com |
| Calcium (Ca2+) | Second messenger, activates various cellular processes | libretexts.org |
Receptor Internalization and Trafficking Mechanisms
The internalization and trafficking of the Gonadotropin-Releasing Hormone (GnRH) receptor, the primary target of Buserelin, are complex processes that differ from many other G-protein coupled receptors (GPCRs). Mammalian GnRH receptors are unique in that they lack the intracellular C-terminal tail that is typically essential for rapid, agonist-induced internalization. nih.govnih.govresearchgate.net This structural feature results in an exceptionally low rate of internalization for the rat GnRH receptor when compared to other GPCRs that possess this tail, such as the thyrotropin-releasing hormone (TRH) receptor. nih.govresearchgate.net
Despite the slow kinetics, agonist-induced internalization and downregulation of the GnRH receptor do occur. nih.gov Sustained stimulation with a GnRH agonist like Buserelin can lead to desensitization of the receptor, which is a key mechanism for its therapeutic effects in hormone-dependent conditions. nih.gov Studies have shown that the presence of a functional intracellular cytoplasmic C-terminal tail is crucial for the rapid internalization of GPCRs. nih.govresearchgate.net In fact, chimeric GnRH receptors engineered to include a C-terminal tail exhibit accelerated internalization. researchgate.net
Research using radiolabeled Buserelin has indicated the presence of cryptic receptors that may move to the plasma membrane at physiological temperatures, suggesting that receptor activation might stimulate its own trafficking to the cell surface. nih.gov The process of internalization, when it occurs, is thought to involve β-arrestin, a key protein in the desensitization and internalization of many GPCRs. nih.govresearchgate.net However, the lack of a C-terminal tail on the mammalian GnRH receptor makes its interaction with β-arrestin and subsequent internalization less efficient. nih.govresearchgate.net
Modulation of Gene Expression and Proteomic Profiles in Cellular Models
Comprehensive transcriptomic and proteomic studies specifically investigating the effects of Buserelin-NHNH2 (trifluoroacetate salt) on cellular models are not widely available in published literature. However, research on Buserelin and general pituitary gland transcriptomics and proteomics provides some insights into the potential molecular changes induced by this class of compounds.
Transcriptomic Analysis (e.g., mRNA expression changes)
While a broad transcriptomic profile of cells treated with Buserelin-NHNH2 (trifluoroacetate salt) is not available, some studies have explored the effects of Buserelin on the expression of specific genes. For instance, in a model of central precocious puberty, Buserelin treatment was found to down-regulate the expression of Foxp3, a key transcription factor for regulatory T cells, while promoting the expression of RORγt. nih.gov This suggests that Buserelin can modulate immune cell differentiation and function at the transcript level.
General transcriptomic studies of the pituitary gland, the primary target of Buserelin, have identified numerous genes involved in hormone synthesis and secretion, as well as cell differentiation. nih.govnih.gov For example, the expression of genes like POMC and TBX19 is characteristic of corticotroph cells. nih.gov It is plausible that Buserelin, by modulating pituitary function, indirectly influences the expression of a wide array of genes within these cells. However, direct evidence from comprehensive gene expression profiling studies on pituitary cells treated with Buserelin is lacking.
Proteomic Characterization (e.g., protein abundance changes)
Specific proteomic analyses of cellular models following treatment with Buserelin-NHNH2 (trifluoroacetate salt) have not been reported. General proteomic studies of the anterior pituitary gland have successfully identified a large number of proteins, including hormones and those involved in their synthesis and release. ebm-journal.orgnih.govnih.gov These studies provide a baseline proteome of the pituitary and have been used to identify changes in protein expression in various physiological and pathological states. nih.govfrontiersin.org
For example, proteomic analysis has been employed to compare the protein profiles of normal pituitary tissue with pituitary adenomas, revealing differentially expressed proteins that could serve as biomarkers or therapeutic targets. nih.gov Given that Buserelin's mechanism of action involves the sustained stimulation and subsequent desensitization of GnRH receptors on pituitary gonadotrophs, it is highly likely that it induces significant changes in the proteomic profile of these cells. These changes would likely involve proteins related to hormone synthesis, receptor trafficking, and cellular signaling pathways. However, without specific studies, the precise nature of these protein abundance changes remains to be elucidated.
Cellular Responses to Buserelin-NHNH2 (trifluoroacetate salt) In Vitro
In vitro studies have provided valuable information on the direct effects of Buserelin on various cell types, particularly concerning cell proliferation, apoptosis, and hormonal secretion.
Cell Proliferation and Apoptosis Studies in Receptor-Expressing Cell Lines
The effects of Buserelin on cell proliferation and apoptosis appear to be cell-type specific and context-dependent.
Cancer Cell Lines:
In studies on six different ovarian cancer cell lines, Buserelin demonstrated a statistically significant reduction in cell growth in two of the lines, although this effect was not dose-dependent and the maximum inhibition was modest at 16%. nih.gov Interestingly, competitive binding assays did not detect specific GnRH binding in any of the six cell lines, suggesting the anti-proliferative effects may be mediated by mechanisms other than direct GnRH receptor binding. nih.gov
In MCF-7 human breast cancer cells, Buserelin was shown to inhibit the growth stimulation induced by estradiol (B170435). nih.gov This inhibitory effect was also observed on the synthesis of the estrogen-induced progesterone (B1679170) receptor. nih.gov
Other Cell Lines:
In Jurkat cells (a human T-cell leukemia line), Buserelin was found to significantly increase the rate of cell proliferation when the culture medium was exchanged daily. researchgate.net Conversely, under the same conditions, it significantly decreased the proliferation of HHUA cells (a human endometrial cancer cell line). researchgate.net
Research in adult rats has indicated that Buserelin administration can induce apoptosis in seminiferous epithelial cells. researchgate.net
The underlying mechanisms of these apoptotic and proliferative effects are complex and likely involve various signaling pathways that can be both dependent and independent of the classical GnRH receptor. nih.govnih.govjci.org
Hormonal Secretion Modulation in Pituitary Cell Models
Buserelin's primary and most well-documented effect is the modulation of hormonal secretion from the pituitary gland.
Pituitary Desensitization: Chronic administration of Buserelin leads to the desensitization of pituitary gonadotrophs. nih.gov This initially causes a surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), followed by a profound and sustained suppression of their release. nih.gov This downregulation of gonadotropin secretion is the basis for its use in conditions where suppression of sex hormone production is desired.
In Vitro Models: In primary cultures of ovine pituitary cells, treatment with a GnRH agonist like Buserelin stimulates the formation of cellular processes in gonadotropes, indicating cellular plasticity in response to the hormone. researchgate.net Immortalized adult mouse pituitary cell lines have been developed that respond to GnRH stimulation with increased transcription of the α-subunit and LHβ. plos.org These in vitro models are crucial for dissecting the molecular events underlying the neuroendocrine regulation of gonadotrope function by GnRH analogs like Buserelin.
Below is an interactive table summarizing the in vitro cellular responses to Buserelin.
| Cell Line/Model | Effect | Key Findings | Citations |
| Ovarian Cancer Cell Lines | Inhibition of Proliferation | Statistically significant but modest growth reduction in 2 of 6 lines; no clear dose-response. | nih.gov |
| MCF-7 (Breast Cancer) | Inhibition of Proliferation | Inhibited estradiol-induced growth and progesterone receptor synthesis. | nih.gov |
| Jurkat (T-cell Leukemia) | Increased Proliferation | Proliferation increased with daily medium exchange. | researchgate.net |
| HHUA (Endometrial Cancer) | Decreased Proliferation | Proliferation decreased with daily medium exchange. | researchgate.net |
| Rat Seminiferous Epithelial Cells | Apoptosis | Induced apoptotic cell death in vivo. | researchgate.net |
| Pituitary Gonadotrophs | Hormonal Secretion Modulation | Initial stimulation followed by suppression of LH and FSH secretion (desensitization). | nih.gov |
| Ovine Pituitary Cells (in vitro) | Cellular Plasticity | Stimulated the formation of cellular processes. | researchgate.net |
| Immortalized Mouse Pituitary Cells | Hormonal Response | Increased transcription of gonadotropin subunits in response to GnRH. | plos.org |
Impact on Cellular Differentiation and Function
Buserelin's effects on cellular differentiation are most pronounced in cells that are responsive to GnRH and gonadotropins. The initial interaction of Buserelin with GnRH receptors typically triggers a stimulatory phase, followed by a state of desensitization and downregulation of these receptors with continuous exposure. This biphasic response is fundamental to its impact on the differentiation and function of pituitary gonadotrophs, testicular Leydig cells, and ovarian granulosa cells.
Pituitary Gonadotrophs
Pituitary gonadotroph cells are responsible for the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The differentiation and function of these cells are intricately regulated by the pulsatile secretion of GnRH from the hypothalamus. Buserelin, as a potent GnRH agonist, initially stimulates the gonadotrophs, leading to a transient increase or "flare-up" in LH and FSH secretion. youtube.com This initial response is mediated through the Gq-protein coupled GnRH receptor, which activates phospholipase C and subsequently protein kinase C. nih.gov
However, the continuous presence of Buserelin leads to a profound change in the functional state of the gonadotrophs. The sustained stimulation causes the GnRH receptors to become desensitized and downregulated, rendering the cells refractory to further stimulation. youtube.comnih.gov This leads to a significant reduction in the synthesis and secretion of LH and FSH, effectively inducing a state of hypogonadotropic hypogonadism. youtube.com While this primarily impacts the function of already differentiated gonadotrophs, the altered hormonal milieu can indirectly influence the differentiation signals for other endocrine cells. The differential regulation of LH and FSH is also noteworthy, with rapid GnRH agonist pulses favoring LH formation and slower pulses promoting FSH synthesis. nih.gov
Leydig Cells
Leydig cells, located in the testes, are the primary source of testosterone (B1683101) production in males. Their differentiation from mesenchymal-like stem cells and subsequent function are critically dependent on stimulation by LH. mdpi.comnih.gov Buserelin's impact on Leydig cell differentiation and function is largely indirect, mediated through its effects on pituitary gonadotrophs. The initial surge in LH caused by Buserelin can temporarily increase testosterone production. mdpi.com
However, the subsequent suppression of LH secretion due to pituitary desensitization leads to a significant decrease in testosterone synthesis by the Leydig cells. mdpi.com Chronic administration of GnRH agonists has been shown to impair the normal development and function of Leydig cells. nih.gov This includes a reduction in steroidogenic capacity. Some studies suggest that GnRH agonists may also have a direct effect on Leydig cells, as GnRH receptors have been identified on these cells. nih.govcapes.gov.br These direct actions could potentially influence the differentiation process of Leydig cell precursors. nih.gov
Granulosa Cells
Ovarian granulosa cells play a crucial role in folliculogenesis, steroidogenesis, and oocyte maturation. nih.gov The differentiation of granulosa cells and their transformation into luteal cells (luteinization) are complex processes regulated by FSH and LH. Research indicates that Buserelin can directly affect granulosa cell differentiation and function. nih.gov
Studies on cultured human preovulatory granulosa cells have demonstrated a biphasic effect of Buserelin on steroidogenesis. nih.gov At low concentrations, Buserelin was found to increase estradiol and progesterone secretion. nih.gov Conversely, at higher concentrations, it decreased LH-stimulated progesterone secretion. nih.gov This suggests a direct modulatory role of Buserelin on the functional differentiation of these cells.
Further research has shown that Buserelin has a concentration-dependent effect on aromatase activity in cultured human granulosa cells. nih.gov At low concentrations (10⁻¹³ - 10⁻⁹ M), Buserelin stimulated aromatase activity and the concentration of aromatase cytochrome P-450, while higher concentrations (10⁻⁸ - 10⁻⁷ M) suppressed these parameters. nih.gov This indicates that Buserelin can directly influence the enzymatic machinery central to the function of differentiated granulosa cells. The process of luteinization, the terminal differentiation of granulosa cells, is also influenced by the hormonal changes induced by Buserelin, particularly the initial surge and subsequent suppression of gonadotropins. oup.com
Table 1: Effect of Buserelin on Steroidogenesis in Cultured Human Preovulatory Granulosa Cells
| Buserelin Concentration | Effect on Basal Steroidogenesis | Effect on LH-Stimulated Progesterone Secretion |
| 1 ng/ml | Increased estradiol and progesterone secretion | No modification |
| 10 ng/ml | No effect | No modification |
| 100 ng/ml | No effect | Decreased secretion |
Table 2: Concentration-Dependent Effects of Buserelin on Aromatase in Cultured Human Granulosa Cells
| Buserelin Concentration | Effect on Aromatase Activity | Effect on Aromatase Cytochrome P-450 Concentration |
| 10⁻¹³ - 10⁻⁹ M | Stimulation | Stimulation |
| 10⁻⁸ - 10⁻⁷ M | Suppression | Suppression |
Preclinical Pharmacological and Biological Investigations of Buserelin Nhnh2 Trifluoroacetate Salt
Targeted Delivery Research in Preclinical Animal Models
The presence of GnRH receptors on various cancer cells, such as those in prostate, breast, and ovarian cancers, has opened the door for using GnRH analogs like buserelin (B193263) as targeting agents. nih.gov The Buserelin-NHNH2 derivative, with its hydrazide linker, is chemically designed for conjugation to therapeutic or diagnostic payloads, aiming to deliver them specifically to these receptor-expressing cells. nih.gov
The principle behind using buserelin for targeted delivery is receptor-mediated endocytosis. nih.govnih.govyoutube.com When a buserelin-drug conjugate binds to GnRH receptors on the surface of a cancer cell, the entire receptor-conjugate complex is internalized by the cell. nih.govyoutube.comnih.gov This process allows for the selective accumulation of the payload (e.g., a chemotherapy agent) inside the target cell, thereby increasing its local concentration and enhancing its efficacy while minimizing exposure to healthy tissues that lack the receptor. nih.gov
Preclinical research using other GnRH-drug conjugates has validated this concept. Studies have shown that these conjugates can achieve rapid and specific accumulation in both breast and prostate tumors that express GnRH receptors. nih.gov This targeted uptake is efficient enough to allow for the visualization of cancer lesions using SPECT imaging when the conjugate carries a radioisotope. nih.gov This receptor-mediated pathway is considered a promising strategy for delivering potent anticancer agents directly to tumors. nih.gov
While specific biodistribution and pharmacokinetic data for Buserelin-NHNH2 conjugates are not detailed in the available literature, the behavior of the parent compound, buserelin, has been studied in several animal models. d-nb.infonih.gov Understanding the pharmacokinetics of buserelin provides a baseline for predicting how its conjugates might behave.
Intact buserelin preferentially accumulates in the pituitary gland (its primary target organ), as well as in the liver and kidneys, which are the main sites of its metabolism and excretion. drugbank.comnih.gov It is degraded by peptidases in these organs and in the gastrointestinal tract. drugbank.com Pharmacokinetic studies in pigs and cows following intramuscular injection show that buserelin is absorbed relatively quickly and has an elimination half-life of just over an hour in both species. d-nb.infonih.gov
The conjugation of a peptide like buserelin to another molecule, such as an antibody or a nanoparticle, would be expected to dramatically alter its pharmacokinetic profile. nih.gov The resulting conjugate's size, stability, and interaction with other biological systems would dictate its distribution and clearance rate, which would likely differ significantly from that of the unconjugated peptide. nih.gov
The table below presents the pharmacokinetic parameters of the parent compound, buserelin, in different animal models.
| Pharmacokinetic Parameter | Pigs (1 mg, i.m.) | Cows (3 mg, i.m.) | Reference(s) |
| Cmax (Max. Plasma Concentration) | 10.99 ± 2.04 ng/mL | 2.68 ± 0.36 ng/mL | d-nb.infonih.gov |
| Tmax (Time to Max. Concentration) | 0.57 ± 0.18 h | 1.05 ± 0.27 h | d-nb.infonih.gov |
| t1/2 (Elimination Half-life) | 1.29 ± 0.40 h | 1.13 ± 0.3 h | d-nb.infonih.gov |
| CL (Clearance) | 41.15 ± 11.18 L/h | 545.04 ± 166.40 L/h | d-nb.infonih.gov |
Immunological Responses to Buserelin-NHNH2 Conjugates in Research Models
The conjugation of peptides like Buserelin-NHNH2 to larger molecules or nanocarriers can elicit an immune response. Understanding this response is critical for the development of safe and effective targeted therapies.
Research on peptide-carrier conjugates has shown that the choice of the cross-linking reagent can significantly impact the immunogenicity of the resulting conjugate. Some linkers can induce strong antibody responses against themselves, which may not be desirable.
Studies on buserelin (in its acetate (B1210297) form) have revealed interactions with the immune system. For example, buserelin has been shown to inhibit the immunosuppressive activity of regulatory T cells (Tregs) nih.gov. This effect was mediated through the protein kinase A (PKA) signaling pathway and resulted in a reduction of Treg frequency and their suppressive functions nih.gov. Specifically, buserelin treatment led to decreased expression of Foxp3, IL-10, and TGF-β in Tregs nih.gov.
Furthermore, buserelin has been found to promote the differentiation and function of macrophage-colony-stimulating factor-producing T helper (ThGM) cells nih.gov. In a rat model, buserelin treatment increased the frequency of ThGM cells in the spleen and lymph nodes and enhanced their ability to support other effector T helper cells nih.gov. This was associated with the activation of the nuclear factor of activated T cells (NFAT) and extracellular signal-regulated kinase 1/2 (ERK1/2) in ThGM cells nih.gov. These findings suggest that buserelin can modulate immune cell activity, a factor that could be relevant in the context of cancer immunotherapy where overcoming immunosuppression is a key goal.
Table 2: Observed Effects of Buserelin on Immune Cell Function in Research Models (Note: The following data is based on studies using buserelin acetate.)
| Immune Cell Type | Observed Effect | Key Molecular Changes |
| Regulatory T cells (Tregs) | Inhibition of immunosuppressive activity | Decreased Foxp3, IL-10, TGF-β expression |
| ThGM cells | Promotion of differentiation and function | Increased frequency, activation of NFAT and ERK1/2 |
Advanced Research Applications and Probe Development
Development of Buserelin-NHNH2-Based Imaging Probes
The conjugation of Buserelin-NHNH2 to imaging agents is a strategy to visualize GnRH receptor-positive cells and tissues. This approach leverages the high affinity and specificity of the Buserelin (B193263) peptide for its receptor, which is often overexpressed in cancers of the prostate, breast, and endometrium. drugbank.comresearchgate.net The development of such probes falls into several categories based on the imaging modality employed.
Fluorescent probes are indispensable tools for observing dynamic processes in living cells and organisms. mdpi.comthermofisher.com These probes consist of a fluorophore—a molecule that emits light upon excitation—attached to a targeting molecule. In principle, a Buserelin-NHNH2-based fluorescent probe would involve chemically linking a fluorescent dye to the peptide. This would allow for real-time visualization of GnRH receptor distribution, trafficking, and receptor-ligand interactions in live cells. rsc.orgnih.gov
Table 1: General Characteristics of Fluorescent Probes for Live-Cell Imaging
| Feature | Description | Relevance to Buserelin Probes |
| Principle | A targeting moiety (e.g., peptide) is linked to a fluorophore. Binding to the target concentrates the fluorescent signal, allowing for visualization via fluorescence microscopy. nih.gov | Buserelin would target the GnRH receptor on cancer cells. |
| Applications | Real-time tracking of molecules, studying receptor dynamics, assessing drug delivery in living cells and small animal models. mdpi.comthermofisher.com | Could be used to study GnRH receptor internalization and screen for drugs that modulate receptor activity. |
| Advantages | High sensitivity, non-invasive for cellular studies, allows for dynamic and real-time imaging. mdpi.com | Provides spatiotemporal information on receptor location in its native cellular environment. |
| Challenges | Phototoxicity, photobleaching, potential for the fluorescent tag to alter the peptide's function, probe delivery. nih.gov | The size and chemical properties of the fluorophore could impact Buserelin's binding to its receptor. |
Luminescent probes are used in reporter gene assays, which are powerful tools for studying gene expression and other cellular events. promega.compromega.com In this technique, the gene for a light-producing enzyme, such as firefly luciferase, is linked to a specific DNA sequence of interest and introduced into cells. nih.govinterchim.fr When the gene is expressed, the luciferase enzyme is produced. The addition of a substrate (e.g., D-luciferin) results in a chemical reaction that produces light, which can be measured to quantify gene expression. promega.comnih.gov
While reporter gene assays are a cornerstone of molecular biology, their direct application in the form of a "Buserelin-NHNH2-based luminescent probe" is conceptually different from fluorescent probes. Instead of the Buserelin peptide itself being luminescent, a reporter gene assay could be designed to study the effects of Buserelin on GnRH receptor signaling pathways. For example, the promoter of a gene that is activated by GnRH receptor stimulation could be linked to a luciferase reporter gene. Treating these cells with Buserelin would induce light production, providing a quantitative measure of the peptide's biological activity. interchim.frbiotium.com
Magnetic Resonance Imaging (MRI) is a non-invasive imaging technique that provides detailed anatomical images. wikipedia.org The clarity of these images can be enhanced by using contrast agents, most commonly those based on gadolinium (Gd). wikipedia.orgnih.gov These agents work by shortening the relaxation times of water protons in their vicinity, thereby increasing the signal intensity in MRI images. wikipedia.org
A Buserelin-NHNH2-based MRI contrast agent would involve chelating a paramagnetic metal ion, like gadolinium, and attaching this complex to the Buserelin peptide. radiopaedia.org This targeted agent would, in theory, accumulate in tissues with high GnRH receptor expression, such as prostate tumors, allowing for their enhanced visualization on an MRI scan. drugbank.comradiopaedia.org This could improve the diagnostic accuracy for detecting and staging hormone-sensitive cancers. While the development of peptide-targeted MRI contrast agents is an active area of research, specific examples involving Buserelin-NHNH2 are not prominently featured in published studies. nih.govradiopaedia.org
Table 2: Comparison of Imaging Probe Modalities
| Imaging Modality | Probe Type | Principle | Common Applications |
| Fluorescence Imaging | Fluorophore-conjugated molecule | Light excitation and emission | Live-cell imaging, microscopy, flow cytometry mdpi.comrsc.org |
| Luminescence Imaging | Enzyme-substrate reaction | Chemiluminescence or bioluminescence | Reporter gene assays, in vivo imaging of gene expression promega.comnih.gov |
| MRI | Paramagnetic agent (e.g., Gadolinium) | Alteration of proton relaxation times | Clinical diagnostics, anatomical imaging, angiography wikipedia.orgbayer.com |
Buserelin-NHNH2 (trifluoroacetate salt) in Protein Interaction Studies
The primary molecular target of Buserelin is the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor. nih.gov Investigating the interactions of Buserelin with GnRHR and identifying other potential binding partners or downstream effector proteins is crucial for a comprehensive understanding of its biological activity. Buserelin-NHNH2 is specifically designed for such protein interaction studies.
Affinity chromatography and pull-down assays are powerful techniques used to isolate and identify binding partners for a specific molecule (the "bait") from a complex mixture like a cell lysate. bertin-bioreagent.comnih.gov The hydrazide group of Buserelin-NHNH2 is ideal for its covalent immobilization onto a solid support, such as agarose (B213101) or magnetic beads, which is the first step in creating a custom affinity matrix.
Table 1: Application of Buserelin-NHNH2 in Protein Capture Techniques
| Technique | Principle | Role of Buserelin-NHNH2 | Potential Research Findings |
|---|---|---|---|
| Affinity Chromatography | A bait molecule is immobilized on a stationary phase resin to selectively capture interacting proteins from a mobile phase (e.g., cell lysate). researchgate.netmdpi.com | The hydrazide group allows for stable, covalent attachment to an activated resin, creating a "Buserelin-affinity column." | Isolation and purification of the GnRH receptor from various tissues; Identification of novel, lower-affinity binding partners. |
| Pull-Down Assay | A more targeted, smaller-scale version of affinity chromatography, often using beads to "pull down" protein complexes from a solution for identification by mass spectrometry. bertin-bioreagent.com | Serves as the bait molecule attached to beads. The Buserelin-bead complex is incubated with cell lysate to capture the GnRH receptor and any associated proteins. | Confirmation of the Buserelin-GnRHR interaction; Identification of proteins that form a complex with the receptor upon agonist binding. |
In a typical pull-down experiment, the Buserelin-NHNH2-conjugated beads would be incubated with a lysate from GnRHR-expressing cells. After incubation, the beads are washed to remove non-specific proteins, and the specifically bound proteins are eluted and identified, commonly using mass spectrometry. google.com This approach can confirm direct interactions and uncover previously unknown components of the GnRH signaling complex, providing a more detailed map of the drug's mechanism of action.
Chemical proteomics utilizes chemical probes to study protein function and drug interactions directly in a complex biological system, such as living cells. nih.gov Buserelin-NHNH2 can serve as a foundational structure for creating more sophisticated chemical probes. By conjugating a photo-reactive group and a reporter tag (like biotin) to the Buserelin-NHNH2 scaffold, a trifunctional probe can be synthesized.
Such a probe would first bind to its target receptor (GnRHR) in a cellular context. Upon UV irradiation, the photo-reactive group would form a covalent bond with the receptor, permanently linking the probe to its target. The biotin (B1667282) tag would then allow for the stringent purification of the cross-linked protein complex for subsequent analysis. This chemical proteomics strategy can provide a snapshot of protein interactions in their native cellular environment, offering insights that are often missed by in vitro methods. sahmri.org.au Studies focusing on the proteomic and phosphoproteomic changes following GnRH treatment highlight the complexity of the downstream signaling and underscore the need for such targeted probes to dissect these pathways. google.com
Multifunctional Buserelin-NHNH2 Conjugates for Enhanced Research Utility
The true versatility of Buserelin-NHNH2 lies in its potential as a building block for multifunctional conjugates, where the Buserelin moiety acts as a targeting device for cells expressing the GnRH receptor.
The hydrazide handle allows for the straightforward attachment of various molecular payloads for research purposes.
Reporter Molecules: Fluorescent dyes, radioisotopes, or enzymes can be conjugated to Buserelin-NHNH2. These labeled analogs are invaluable for receptor visualization studies, quantifying receptor density on different cell types, and tracking the internalization of the ligand-receptor complex. For instance, the development of [111In]-DTPA-buserelin demonstrates the utility of Buserelin conjugates for in vivo receptor imaging studies. biomol.com
Therapeutic Research Cargo: In a research context, Buserelin-NHNH2 can be conjugated to cytotoxic agents, photosensitizers, or therapeutic oligonucleotides. google.com This creates a targeted delivery system that can selectively deliver a potent "cargo" to GnRHR-positive cells, a strategy actively explored for hormone-dependent cancers like prostate and breast cancer. nih.gov The efficacy of such a conjugate would depend on its ability to bind the receptor, become internalized, and release its cargo inside the target cell.
Nanocarrier systems like liposomes, polymeric nanoparticles, and nanostructured lipid carriers (NLCs) offer a way to protect therapeutic cargo from degradation and improve its pharmacokinetic profile. cpcscientific.comgoogle.com By decorating the surface of these nanocarriers with Buserelin, they can be actively targeted to GnRHR-expressing tissues.
The Buserelin-NHNH2 derivative is well-suited for this application. Its hydrazide group can be used to chemically link it to the surface of pre-formed nanoparticles. Research has shown that using a synthetic analog of LHRH (like Buserelin) as a targeting moiety on NLCs can effectively deliver drugs to lung cancer cells that overexpress the corresponding receptors. cpcscientific.com This strategy enhances drug accumulation at the target site while minimizing exposure to healthy tissues, a key goal in developing more effective and less toxic cancer therapies.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Buserelin-NHNH2 (trifluoroacetate salt) |
| Buserelin |
Analytical Research Methodologies for Buserelin Nhnh2 Trifluoroacetate Salt and Its Conjugates
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in providing detailed information about the molecular structure and conformation of Buserelin-NHNH2.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the atomic-level structural elucidation of molecules like Buserelin-NHNH2. It provides comprehensive information on the molecule's topology and three-dimensional structure. One-dimensional (1D) NMR, particularly ¹H-NMR, allows for the identification of individual amino acid spin systems through their characteristic chemical shifts and coupling constants.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to connect protons within the same amino acid residue. Inter-residue connections are established using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space, thereby helping to piece together the amino acid sequence and determine the peptide's conformation in solution. For instance, a system using H-H COSY spectral information can be developed to propose plausible structures for unknown compounds by identifying spin-spin coupling networks. researchgate.net This detailed approach ensures the correct assembly of the peptide backbone and the orientation of side chains. nih.govspringernature.com
Table 1: Illustrative ¹H-NMR Chemical Shift Assignments for Buserelin-NHNH2 Residues
| Amino Acid Residue | Proton | Expected Chemical Shift (ppm) |
|---|---|---|
| Pyroglutamic Acid (Pyr) | α-CH | 4.10 - 4.30 |
| β-CH₂ | 2.10 - 2.50 | |
| γ-CH₂ | 2.00 - 2.40 | |
| Histidine (His) | α-CH | 4.50 - 4.70 |
| β-CH₂ | 3.10 - 3.30 | |
| Imidazole C2-H | 8.50 - 8.70 | |
| Imidazole C4-H | 7.20 - 7.40 | |
| Tryptophan (Trp) | α-CH | 4.60 - 4.80 |
| β-CH₂ | 3.20 - 3.40 | |
| Indole NH | 10.0 - 10.2 | |
| Serine (Ser) | α-CH | 4.30 - 4.50 |
| β-CH₂ | 3.80 - 4.00 | |
| Tyrosine (Tyr) | α-CH | 4.50 - 4.70 |
| β-CH₂ | 3.00 - 3.20 | |
| Phenyl H | 6.80 - 7.20 | |
| D-Serine(tBu) | α-CH | 4.20 - 4.40 |
| β-CH₂ | 3.70 - 3.90 | |
| t-Butyl | 1.20 - 1.40 | |
| Leucine (Leu) | α-CH | 4.20 - 4.40 |
| β-CH₂ | 1.60 - 1.80 | |
| γ-CH | 1.50 - 1.70 | |
| δ-CH₃ | 0.85 - 1.00 | |
| Arginine (Arg) | α-CH | 4.20 - 4.40 |
| β-CH₂ | 1.80 - 2.00 | |
| γ-CH₂ | 1.60 - 1.80 | |
| δ-CH₂ | 3.10 - 3.30 | |
| Proline (Pro) | α-CH | 4.30 - 4.50 |
| β-CH₂ | 1.90 - 2.20 | |
| γ-CH₂ | 1.80 - 2.10 | |
| δ-CH₂ | 3.50 - 3.70 |
Note: These are representative values and can vary based on solvent, pH, and temperature.
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and primary structure (amino acid sequence) of Buserelin-NHNH2. The molecular formula for the peptide is C₅₈H₈₃N₁₇O₁₃, corresponding to a molecular weight of 1226.39 g/mol . cpcscientific.com Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions, allowing for precise molecular weight determination.
Tandem mass spectrometry (MS/MS) is employed for sequence verification. In this technique, the parent ion corresponding to the protonated peptide is isolated and subjected to fragmentation. This process generates a series of characteristic b- and y-ions from cleavage along the peptide backbone. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the entire sequence to be read and confirmed. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is recognized as a method with high accuracy and specificity for the determination of buserelin (B193263) in biological samples. researchgate.net
Table 2: Expected Mass Spectrometry Data for Buserelin-NHNH2
| Parameter | Expected Value | Technique |
|---|---|---|
| Molecular Formula | C₅₈H₈₃N₁₇O₁₃ | - |
| Average Molecular Weight | 1226.39 Da | - |
| Monoisotopic Mass | 1225.63 Da | - |
| [M+H]⁺ Ion | m/z 1226.64 | ESI-MS |
| [M+2H]²⁺ Ion | m/z 613.82 | ESI-MS |
| Major y-ion series (example) | y₈, y₇, y₆... | MS/MS |
Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the secondary structure of peptides and proteins in solution. icdst.orgnih.govnih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone amides are the dominant chromophores in the far-UV region (typically 190-250 nm), and the resulting CD spectrum is sensitive to the peptide's secondary structure, such as α-helices, β-sheets, turns, and random coils. icdst.org
For a relatively short and flexible peptide like Buserelin-NHNH2, the CD spectrum is often characteristic of a disordered or random coil structure, though it may adopt more ordered conformations upon binding to its receptor or in specific solvent environments. Deconvolution algorithms can be applied to the experimental CD spectrum to estimate the percentage of each type of secondary structure present. icdst.orgresearchgate.net
Table 3: Hypothetical Secondary Structure Analysis of Buserelin-NHNH2 by CD Spectroscopy
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|
| 195 | -15,000 |
| 210 | -2,000 |
| 222 | -1,500 |
| Estimated Secondary Structure Content | Percentage (%) |
| α-Helix | 5 - 10% |
| β-Sheet | 15 - 25% |
| Turn | 20 - 30% |
| Unordered/Random Coil | 40 - 55% |
Note: Data are illustrative for a peptide with significant random coil character.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating Buserelin-NHNH2 from impurities and for characterizing its conjugates.
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the standard method for assessing the purity of Buserelin-NHNH2 and quantifying impurities. A validated RP-HPLC method was developed for buserelin acetate (B1210297), which provides a strong basis for the analysis of the trifluoroacetate (B77799) salt. nih.gov
Method development involves optimizing several critical parameters:
Column: A C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is commonly used. nih.gov
Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is typically employed to achieve sharp peaks and good resolution. nih.gov
Detection: UV detection at 220 nm is suitable for monitoring the peptide bonds. nih.gov
Flow Rate and Temperature: These are optimized to balance resolution and analysis time.
The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. nih.gov Validation includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). nih.gov
Table 4: Typical HPLC Method Parameters and Validation Results for Buserelin Analysis
| Parameter | Condition / Result |
|---|---|
| Chromatographic Conditions | |
| Column | Zorbax Eclipse plus C18 (4.6 mm × 150 mm × 5 μm) nih.gov |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | e.g., 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm nih.gov |
| Validation Parameters | |
| Linearity (R²) | ≥ 0.999 nih.gov |
| Concentration Range | 10–60 µg/mL nih.gov |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.051 µg/mL nih.gov |
Size Exclusion Chromatography (SEC) is the primary technique for characterizing conjugates of Buserelin-NHNH2, such as those linked to polymers, proteins, or nanoparticles. SEC separates molecules based on their hydrodynamic radius, making it ideal for separating the high molecular weight conjugate from the unconjugated peptide and detecting the formation of aggregates. nih.gov
The method is crucial for determining molecular weight distribution, conjugation efficiency, and the presence of high molecular weight species (aggregates) or low molecular weight fragments. researchgate.netnih.gov Method development focuses on selecting a column with an appropriate pore size to resolve the conjugate from its components and using a mobile phase that minimizes non-specific interactions between the analyte and the stationary phase. nih.gov The use of bioinert column hardware can improve peak shape and recovery, especially for larger conjugates and aggregates. researchgate.netnih.gov
Table 5: Example SEC Analysis of a Buserelin-NHNH2 Conjugate
| Peak Number | Retention Time (min) | Identity | Peak Area (%) |
|---|---|---|---|
| 1 | 8.5 | Aggregate | 2.5 |
| 2 | 10.2 | Buserelin-NHNH2 Conjugate | 94.8 |
| 3 | 14.1 | Unconjugated Buserelin-NHNH2 | 2.7 |
Note: Data are hypothetical and represent a typical purity profile for a peptide conjugate.
Ion-Exchange Chromatography for Counterion Exchange Research
Synthetic peptides produced via solid-phase peptide synthesis (SPPS), such as Buserelin-NHNH2, are typically isolated as trifluoroacetate (TFA) salts. This is a consequence of using trifluoroacetic acid in the final cleavage step from the resin and during purification by reversed-phase high-performance liquid chromatography (RP-HPLC) nih.govsb-peptide.comlifetein.com. While effective for purification, the presence of the trifluoroacetate counterion can be detrimental in subsequent biological research, potentially affecting cellular assays and in vivo studies nih.govsb-peptide.com. Consequently, exchanging the TFA counterion for a more biocompatible one, such as acetate or chloride, is a critical step in preparing the peptide for biological applications lifetein.comnih.gov.
Ion-exchange chromatography (IEX) is a powerful and widely used technique for this counterion exchange process nih.govbio-works.com. The methodology leverages the electrostatic interaction between the charged peptide and a stationary phase containing oppositely charged functional groups bio-works.com. For a cationic peptide like Buserelin, an anion-exchange resin is employed to replace the negatively charged trifluoroacetate ion toxicdocs.org.
The general procedure for TFA exchange using anion-exchange chromatography involves several key steps:
Resin Preparation: A strong anion-exchange resin, often a quaternary ammonium-based matrix, is selected toxicdocs.org. The column is first prepared by eluting it with a concentrated solution of the desired new counterion, for example, sodium acetate or sodium chloride, to saturate the exchange sites peptide.com.
Equilibration: The column is then washed and equilibrated with a buffer containing the new counterion at a lower concentration to remove excess salt bio-works.compeptide.com.
Sample Loading: The Buserelin-NHNH2 (trifluoroacetate salt) is dissolved in an appropriate aqueous solution and loaded onto the column peptide.com. As the peptide solution passes through, the trifluoroacetate ions are displaced from the peptide and bind to the positively charged resin, while the new, more biocompatible anions are released and form a salt with the cationic peptide.
Washing: The column is washed with the equilibration buffer to ensure the complete removal of all displaced trifluoroacetate ions bio-works.com.
Elution and Collection: The peptide, now in its new salt form (e.g., Buserelin-NHNH2 acetate salt), is eluted from the column. The fractions containing the purified peptide are collected and can be lyophilized to yield the final product peptide.com.
The efficiency of this exchange can be monitored and confirmed using analytical techniques such as Ion Chromatography, ¹⁹F-NMR, and IR spectroscopy to verify the absence of the trifluoroacetate ion nih.govthermofisher.com. Research has shown that IEX is a highly effective method for achieving near-complete removal of TFA, often with very good peptide recovery rates toxicdocs.org.
| Methodology | Principle | Reported Efficiency | Advantages | Disadvantages |
|---|---|---|---|---|
| Ion-Exchange Chromatography (IEX) | Displacement of TFA⁻ ions with a new counterion (e.g., acetate) on a strong anion-exchange resin toxicdocs.orgpeptide.com. | Partial to almost complete exchange nih.gov. Often >95% removal toxicdocs.org. | High efficiency, reproducible, can be tailored for different counterions nih.govtoxicdocs.org. | May require an additional purification step google.com. |
| Reversed-Phase HPLC (RP-HPLC) | Using a mobile phase containing the new counterion (e.g., 1% acetic acid) to displace TFA during the chromatographic run toxicdocs.org. | Partial exchange; less efficient than IEX nih.govtoxicdocs.org. | Can be integrated into the purification workflow mdpi.com. | Often results in incomplete exchange nih.gov. |
| Lyophilization from Strong Acid | Repeatedly dissolving the peptide in an excess of a stronger acid (e.g., HCl) and lyophilizing to remove TFA as a volatile acid nih.gov. | Effective, but depends on the number of repetitions nih.gov. | Simple procedure wpmucdn.com. | Requires working at very low pH (e.g., <1), which can induce peptide degradation nih.gov. |
| Deprotonation/Reprotonation | Dissolving the peptide in a basic solution to deprotonate the amino groups and release the TFA ion, followed by reprotonation with the desired acid nih.gov. | Complete removal of TFA nih.gov. | Highly efficient nih.gov. | Exposure to basic conditions may be harmful to some peptides nih.gov. |
Bioanalytical Methods for In Vitro and In Vivo Samples (Research Focus)
Enzyme-Linked Immunosorbent Assays (ELISA) for Quantification
The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific plate-based immunoassay technique widely used for the quantification of peptides and proteins in various biological matrices, including serum, plasma, and cell culture supernatants nih.gov. For a peptide therapeutic like Buserelin, ELISA serves as a crucial bioanalytical tool in preclinical and clinical research to determine its concentration in in vitro and in vivo samples.
The principle of an ELISA for Buserelin typically involves a competitive format. In this setup, a known amount of enzyme-labeled Buserelin competes with the unlabeled Buserelin present in the sample (or standards) for binding to a limited number of specific anti-Buserelin antibodies coated onto the wells of a microplate. After an incubation period, the unbound components are washed away. A substrate for the enzyme is then added, which generates a colored product. The intensity of the color is inversely proportional to the concentration of Buserelin in the sample; a lower Buserelin concentration in the sample results in more labeled Buserelin binding and a stronger color signal. The concentration in unknown samples is determined by comparing the signal to a standard curve generated with known concentrations of Buserelin.
Commercially available ELISA kits provide the necessary reagents for this assay, offering a standardized and validated method for Buserelin quantification nih.gov. These kits are essential for pharmacokinetic studies, allowing researchers to track the concentration of Buserelin over time in animal or human subjects. The high sensitivity of these assays enables the detection of Buserelin at very low concentrations, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Specification Range | Significance in Research |
|---|---|---|
| Detection Target | Buserelin / (Des-Gly10,D-Ser(tBu)6,Pro-NHEt9)-LHRH nih.gov | Ensures the assay is specific to the Buserelin peptide. |
| Sensitivity (Limit of Detection) | Typically around 1 ng/mL nih.gov | Allows for the measurement of low physiological concentrations post-administration. |
| Detection Range | 0.1-100 ng/mL or 0-25 ng/mL nih.gov | Defines the concentration window within which the assay provides accurate and reproducible results. |
| Sample Types | Serum, plasma, cell culture supernatants, tissue homogenates nih.gov | Provides versatility for various in vitro and in vivo study designs. |
| Reactivity | Human, other mammalian species nih.gov | Allows for use in both preclinical animal models and human clinical trials. |
Ligand Binding Assays for Receptor Interaction Quantification
Buserelin functions as a potent agonist of the gonadotropin-releasing hormone receptor (GnRHR). Understanding the quantitative aspects of this interaction is fundamental to characterizing its pharmacological activity. Ligand binding assays are a suite of indispensable bioanalytical methods used to quantify the binding of a ligand (Buserelin) to its specific receptor (GnRHR). These assays are critical for determining key binding parameters such as affinity, receptor density, and specificity.
The most common format for these studies is the radioligand binding assay, which utilizes a radioactively labeled version of a ligand to monitor the binding event. These assays are typically performed on cell membrane preparations or whole cells that express the receptor of interest.
Key types of ligand binding assays used in this research include:
Saturation Binding Assays: These experiments are used to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). Kd is a measure of the receptor's affinity for the ligand, with a lower Kd value indicating higher affinity. Bmax represents the total concentration of receptors in the sample. The assay involves incubating the receptor preparation with increasing concentrations of a radiolabeled ligand until saturation is reached.
Competitive Binding Assays: These assays measure the ability of an unlabeled ligand, such as Buserelin-NHNH2, to compete with a radiolabeled ligand for binding to the receptor. The results are used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) of the unlabeled ligand. The IC₅₀ value is the concentration of the competing ligand that displaces 50% of the specific binding of the radiolabeled ligand. This is a primary method for determining the binding affinity of new, unlabeled compounds.
These quantitative binding parameters are crucial for structure-activity relationship (SAR) studies and for comparing the potency of different GnRH analogues. While radioligand assays have been the gold standard, newer label-free and fluorescence-based methods are also being developed to study ligand-receptor interactions in real-time google.com.
| Assay Type | Principle | Key Parameters Determined | Research Application |
|---|---|---|---|
| Saturation Binding Assay | Measures the specific binding of increasing concentrations of a radiolabeled ligand to a receptor preparation at equilibrium. | Kd (Equilibrium Dissociation Constant), Bmax (Maximum Receptor Density). | To determine the affinity of a ligand for its receptor and quantify the number of receptors in a tissue or cell sample. |
| Competitive Binding Assay | Measures the ability of an unlabeled test ligand to displace a constant concentration of a radiolabeled ligand from the receptor. | IC₅₀ (Half-Maximal Inhibitory Concentration), Ki (Inhibitory Constant). | To determine the binding affinity of an unlabeled compound (e.g., Buserelin) by competition. |
| Kinetic Binding Assay | Measures the rate of association and dissociation of a ligand with its receptor over time. | kon (Association Rate Constant), koff (Dissociation Rate Constant). | To provide a more detailed understanding of the binding interaction, including how quickly the ligand binds and releases from the receptor. |
Future Directions and Emerging Research Avenues
Exploration of GnRH Receptor Subtype Selectivity with Buserelin-NHNH2 Analogs
The physiological effects of GnRH are mediated by the GnRH receptor (GnRHR), a G-protein coupled receptor. The discovery of different GnRH isoforms and receptor subtypes in various tissues has spurred interest in developing analogs with receptor subtype selectivity. This could lead to more targeted therapies with fewer side effects.
Research has shown that different GnRH analogs can preferentially activate distinct intracellular signaling pathways, a phenomenon known as "ligand-induced selective signaling" (LiSS). nih.gov For instance, GnRH II, an extra-pituitary form of GnRH, is more potent in inhibiting cancer cell growth than GnRH I, which is primarily involved in gonadotropin secretion. nih.gov This suggests that analogs designed to mimic GnRH II's structure could be more effective anti-proliferative agents.
The development of Buserelin-NHNH2 analogs focuses on modifying its structure to achieve greater selectivity for specific GnRHR subtypes. For example, studies in goldfish have identified two GnRH receptor subtypes, GfA and GfB, which exhibit different ligand selectivities. nih.gov While both receptors are most sensitive to chicken GnRH-II (cGnRH-II), their sensitivity to other analogs differs significantly. nih.gov This underscores the potential for creating Buserelin-NHNH2 analogs that can selectively target receptor subtypes present in cancerous tissues while minimizing effects on the pituitary, thereby offering a more refined therapeutic approach.
Table 1: Differential Ligand Selectivity of Goldfish GnRH Receptor Subtypes
| GnRH Analog | GfA Receptor (ED50, nM) | GfB Receptor (ED50, nM) |
|---|---|---|
| cGnRH-II | 0.03 ± 0.01 | 3.4 ± 2.0 |
| sGnRH | ~3.0 | ~54.4 |
Integration of Buserelin-NHNH2 with Advanced Biotechnological Platforms (e.g., organoids, microfluidics)
The advent of organoid and microfluidic technologies offers unprecedented opportunities to study the effects of Buserelin-NHNH2 in more physiologically relevant settings. researchgate.netnih.gov Organoids, three-dimensional cell cultures that mimic the structure and function of organs, provide a superior model to traditional two-dimensional cell cultures for investigating drug responses. researchgate.netresearchgate.net
By integrating Buserelin-NHNH2 into organoid models of prostate or breast cancer, researchers can gain deeper insights into its mechanisms of action and identify potential biomarkers for treatment response. Microfluidic devices, or "organs-on-a-chip," can further enhance these studies by recreating the dynamic microenvironment of tissues, including fluid flow and mechanical cues. researchgate.netnih.gov This technology allows for the precise control and investigation of how Buserelin-NHNH2 interacts with target cells and the surrounding extracellular matrix. nih.gov The combination of Buserelin-NHNH2 with these advanced platforms can accelerate the preclinical evaluation of new analogs and treatment strategies.
Computational and AI-Driven Approaches for Novel Buserelin-NHNH2 Analog Design
Computational modeling and artificial intelligence (AI) are revolutionizing drug discovery and design. nih.govyoutube.com These powerful tools can be harnessed to design novel Buserelin-NHNH2 analogs with enhanced properties, such as improved receptor binding affinity, selectivity, and stability.
Table 2: Example of Computationally Designed Analogs and their Predicted Binding Affinities
| Compound | MolDock Score |
|---|---|
| Pentamidine (Reference) | -137.827 |
| Designed Analog 9e | -170.296 |
| Designed Analog 9b | -167.688 |
| Designed Analog 9a | -165.071 |
Note: A more negative MolDock score indicates a higher predicted binding affinity. nih.gov
Application in Gene Editing and Gene Therapy Research (Targeted Delivery Vehicle)
A particularly exciting future direction for Buserelin-NHNH2 is its potential use as a targeted delivery vehicle in gene editing and gene therapy. nih.gov The principle behind this application is to conjugate Buserelin-NHNH2 to a therapeutic agent, such as a gene-editing complex (e.g., CRISPR/Cas9) or a therapeutic gene. nih.gov Since many cancer cells, particularly those of reproductive origin, overexpress GnRH receptors, the Buserelin-NHNH2 moiety can act as a "homing device," directing the therapeutic payload specifically to these cells.
This targeted delivery approach offers several advantages. It can increase the efficacy of the therapy by concentrating the therapeutic agent at the site of disease and reduce off-target effects, thereby improving the safety profile. grafiati.com The development of such targeted gene delivery systems based on Buserelin-NHNH2 could open up new therapeutic possibilities for a range of genetic and acquired diseases.
Unraveling Novel Non-Canonical GnRH Receptor-Mediated Mechanisms
While the canonical signaling pathway of the GnRH receptor involving Gq/11 and subsequent activation of phospholipase C is well-established, emerging evidence suggests the existence of non-canonical signaling pathways. mdpi.comnih.gov These alternative pathways may be activated by specific GnRH analogs or under certain cellular contexts and could mediate some of the non-reproductive effects of GnRH, such as its anti-proliferative actions. nih.gov
Future research will focus on elucidating these non-canonical pathways and understanding how Buserelin-NHNH2 and its analogs might modulate them. This could involve investigating the role of other G-proteins, beta-arrestin-mediated signaling, or cross-talk with other receptor systems. mdpi.com A deeper understanding of these novel mechanisms will not only provide fundamental insights into GnRH receptor biology but could also pave the way for the development of drugs that selectively target these pathways for therapeutic benefit.
Development of Orthogonal Bioconjugation Strategies with Buserelin-NHNH2
To realize the full potential of Buserelin-NHNH2 as a targeting ligand, robust and efficient methods for attaching it to other molecules (bioconjugation) are essential. Orthogonal bioconjugation refers to chemical reactions that occur specifically and efficiently in a complex biological environment without interfering with native biochemical processes.
The "-NHNH2" (hydrazide) group in Buserelin-NHNH2 provides a unique chemical handle for such specific conjugation reactions. Researchers are exploring various orthogonal ligation chemistries, such as hydrazone/oxime formation, to link Buserelin-NHNH2 to a variety of payloads, including fluorescent dyes for imaging, cytotoxic drugs for targeted chemotherapy, and nanoparticles for drug delivery. The development of novel and efficient bioconjugation strategies will be crucial for translating the concept of Buserelin-NHNH2-targeted therapies into clinical reality.
Q & A
How should Buserelin-NHNH2 (trifluoroacetate salt) stock solutions be prepared to ensure stability and reproducibility in cell-based assays?
Answer:
- Dissolve the lyophilized solid in ultrapure water at a concentration of 1 mg/mL, as solubility in aqueous solutions is limited to this range .
- Vortex briefly and centrifuge to ensure complete dissolution.
- Aliquot the solution into single-use vials to avoid freeze-thaw cycles.
- Critical note: Do not store reconstituted solutions for >24 hours due to potential degradation; prepare fresh for each experiment .
- Data: Purity >95% (batch-specific COA), stability ≥4 years when stored at -20°C in lyophilized form .
What analytical methods are recommended for assessing the purity and stability of Buserelin-NHNH2 (trifluoroacetate salt) under varying storage conditions?
Answer:
- HPLC (High-Performance Liquid Chromatography): Use reverse-phase C18 columns with UV detection (e.g., 220 nm) to monitor peptide integrity. Compare retention times and peak areas against batch-specific certificates of analysis (COA) .
- Mass Spectrometry (MS): Confirm molecular weight (MW: 1,226.4 g/mol) via MALDI-TOF or ESI-MS to detect degradation products or truncations .
- Stability testing: Store aliquots at -20°C, 4°C, and room temperature. Analyze purity at intervals (e.g., 0, 7, 30 days) to establish degradation kinetics .
How can researchers mitigate interference from trifluoroacetate (TFA) counterions in bioactivity assays involving Buserelin-NHNH2?
Answer:
- TFA removal: Dialyze reconstituted peptide against ammonium bicarbonate (pH 7.4) using 1 kDa MWCO membranes, followed by lyophilization to eliminate residual TFA .
- Control experiments: Include TFA-only controls at equivalent concentrations to isolate its effects on assay readouts (e.g., cell viability, receptor activation) .
- Alternative salt forms: Request custom synthesis in acetate or hydrochloride salt forms if TFA interference is irreconcilable .
What experimental strategies are appropriate for resolving contradictions in reported EC50 values of Buserelin-NHNH2 across different receptor binding studies?
Answer:
- Standardize peptide quantification: Use amino acid analysis (AAA) to determine exact peptide content, as TFA salt mass can inflate total weight .
- Buffer compatibility: Test activity in buffers with varying ionic strengths (e.g., PBS vs. HEPES) and pH (5.0–7.4) to assess conformational stability .
- Receptor preparation: Compare results across membrane-bound vs. solubilized receptor assays, as TFA may differentially affect lipid bilayer interactions .
How should researchers design dose-response experiments to account for batch-to-batch variability in Buserelin-NHNH2 (trifluoroacetate salt) synthesis?
Answer:
- Batch validation: Cross-reference COA data (e.g., purity >95%, endotoxin levels) and validate via orthogonal methods like AAA or NMR .
- Dose normalization: Adjust concentrations based on AAA-derived peptide content rather than total mass to account for TFA variability .
- Inter-laboratory calibration: Share reference samples with collaborating labs to harmonize bioactivity measurements .
What in vivo experimental design considerations are critical for studying Buserelin-NHNH2’s pharmacokinetic profile?
Answer:
- Administration route: Compare subcutaneous vs. intravenous delivery to assess bioavailability and half-life, as peptide stability varies with exposure to proteases .
- Sampling protocol: Collect plasma/tissue samples at staggered timepoints (0.5–24 hours) and analyze via LC-MS/MS to quantify parent compound vs. metabolites .
- TFA toxicity controls: Monitor off-target effects (e.g., organ toxicity) in vehicle groups receiving equivalent TFA doses .
How can researchers optimize Buserelin-NHNH2’s solubility for use in non-aqueous assay systems (e.g., lipid-based formulations)?
Answer:
- Co-solvent systems: Test DMSO (≤5%) or PEG-400 to enhance solubility while ensuring peptide stability via circular dichroism (CD) spectroscopy .
- Lipid nanoparticles (LNPs): Encapsulate the peptide using microfluidics and characterize encapsulation efficiency via size-exclusion chromatography .
- Critical parameter: Maintain pH >5.0 to prevent TFA-induced aggregation in organic-aqueous interfaces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
